molecular formula C23H32N2O2 B5971405 2-[3-({3-[methyl(2-phenylethyl)amino]-1-piperidinyl}methyl)phenoxy]ethanol

2-[3-({3-[methyl(2-phenylethyl)amino]-1-piperidinyl}methyl)phenoxy]ethanol

Cat. No. B5971405
M. Wt: 368.5 g/mol
InChI Key: PPUBLUYZKZAXTH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[3-({3-[methyl(2-phenylethyl)amino]-1-piperidinyl}methyl)phenoxy]ethanol is a chemical compound that has gained attention in scientific research due to its potential as a therapeutic agent. This compound is also known as MPMP and has been studied for its ability to interact with various biological systems.

Mechanism of Action

The mechanism of action of MPMP is not fully understood, but it is believed to interact with various biological systems. MPMP has been shown to modulate the activity of GABA receptors, which are involved in the regulation of anxiety and depression. It has also been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
MPMP has been shown to have several biochemical and physiological effects. It has been shown to reduce the production of inflammatory mediators, such as prostaglandins and cytokines. MPMP has also been shown to increase the levels of several neurotransmitters, including dopamine and serotonin. Additionally, MPMP has been shown to increase the levels of brain-derived neurotrophic factor (BDNF), which is involved in the growth and survival of neurons.

Advantages and Limitations for Lab Experiments

The advantages of using MPMP in lab experiments include its high potency, specificity, and selectivity. MPMP has been shown to have a high affinity for its target receptors and enzymes, making it an ideal tool for studying their function. However, the limitations of using MPMP in lab experiments include its potential for off-target effects and its limited solubility in aqueous solutions.

Future Directions

There are several future directions for research on MPMP. One area of interest is the development of more potent and selective analogs of MPMP for use as therapeutic agents. Another area of interest is the investigation of the long-term effects of MPMP on brain function and behavior. Additionally, the potential for MPMP to interact with other biological systems, such as the immune system, should be explored. Finally, the development of new synthesis methods for MPMP could lead to more efficient and cost-effective production of this compound.

Synthesis Methods

The synthesis of MPMP involves the reaction of 2-(3-bromophenoxy)ethanol with 3-[methyl(2-phenylethyl)amino]-1-piperidinecarboxaldehyde in the presence of a palladium catalyst. The resulting product is then reduced to form 2-[3-({3-[methyl(2-phenylethyl)amino]-1-piperidinyl}methyl)phenoxy]ethanol. This synthesis method has been optimized to produce high yields of MPMP with high purity.

Scientific Research Applications

MPMP has been studied for its potential as a therapeutic agent in several areas of scientific research. It has been shown to have anti-inflammatory properties, neuroprotective effects, and analgesic effects. MPMP has also been studied for its potential as a treatment for anxiety and depression.

properties

IUPAC Name

2-[3-[[3-[methyl(2-phenylethyl)amino]piperidin-1-yl]methyl]phenoxy]ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H32N2O2/c1-24(14-12-20-7-3-2-4-8-20)22-10-6-13-25(19-22)18-21-9-5-11-23(17-21)27-16-15-26/h2-5,7-9,11,17,22,26H,6,10,12-16,18-19H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPUBLUYZKZAXTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCC1=CC=CC=C1)C2CCCN(C2)CC3=CC(=CC=C3)OCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H32N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[3-({3-[Methyl(2-phenylethyl)amino]-1-piperidinyl}methyl)phenoxy]ethanol

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